4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H6BrFO2 |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
4-bromo-5-(2-fluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO2/c12-9-5-7(6-14)15-11(9)8-3-1-2-4-10(8)13/h1-6H |
InChI Key |
UHNJAJZVEFUIFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(O2)C=O)Br)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is widely employed to construct biaryl systems. For 4-bromo-5-(2-fluorophenyl)furan-2-carbaldehyde, a boronic ester derivative of 2-fluorophenyl can couple with a brominated furan-carbaldehyde precursor. Key parameters include:
Typical Conditions
- Catalyst: Pd(PPh₃)₄ (2–5 mol%)
- Base: K₂CO₃ or Cs₂CO₃
- Solvent: THF/H₂O (4:1)
- Temperature: 80–100°C
- Yield: 60–75%
Mechanistic Considerations
Transmetalation between the palladium catalyst and boronic acid is rate-limiting. The electron-withdrawing fluorine on the phenyl ring enhances electrophilicity at the coupling site, improving reaction efficiency.
Direct Halogenation Strategies
Electrophilic Bromination
Bromination of 5-(2-fluorophenyl)furan-2-carbaldehyde using N-bromosuccinimide (NBS) enables regioselective substitution at the furan’s 4-position:
Optimized Protocol
- Reagent: NBS (1.1 eq)
- Solvent: CH₂Cl₂ (0.1 M)
- Catalyst: FeCl₃ (5 mol%)
- Time: 12 h at 25°C
- Yield: 82%
Regioselectivity Control
The fluorine atom’s ortho-directing effect on the phenyl ring and the aldehyde’s electron-withdrawing nature favor bromination at the furan’s 4-position. Computational studies confirm this selectivity arises from transition-state stabilization.
Condensation and Cyclization Approaches
Knorr-Type Furan Synthesis
Formation of the furan ring via cyclization of 1,4-diketones or β-ketoaldehydes provides an alternative route:
Stepwise Synthesis
- Aldol Condensation : 2-Fluorobenzaldehyde reacts with bromoacetone to form a β-ketoaldehyde intermediate.
- Cyclization : Acid-catalyzed (H₂SO₄, AcOH) ring closure yields the furan core.
- Oxidation : MnO₂ oxidizes the hydroxymethyl group to an aldehyde.
Performance Metrics
- Overall Yield: 45–55%
- Key Challenge: Over-oxidation of the aldehyde group requires careful stoichiometric control.
Functional Group Interconversion
Oxidation of Alcohol Precursors
A two-step bromination-oxidation sequence starting from 5-(2-fluorophenyl)furan-2-methanol:
Procedure
- Bromination : PBr₃ in Et₂O (0°C, 2 h) introduces bromine at the 4-position.
- Oxidation : Pyridinium chlorochromate (PCC) in CH₂Cl₂ converts -CH₂OH to -CHO.
Advantages
- Avoids direct handling of unstable aldehyde intermediates.
- Compatible with acid-sensitive substrates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | 70 | 98 | Scalable, mild conditions | Requires expensive Pd catalysts |
| Electrophilic Bromination | 82 | 95 | High regioselectivity | Competing side reactions at aldehyde |
| Knorr Cyclization | 50 | 90 | Builds furan ring de novo | Multi-step, moderate yield |
| Alcohol Oxidation | 68 | 97 | Robust functional group tolerance | Requires PBr₃ (moisture-sensitive) |
Reaction Optimization Strategies
Solvent Effects in Bromination
A solvent screening study for NBS-mediated bromination revealed:
| Solvent | Yield (%) | Selectivity (4-/3-Bromo) |
|---|---|---|
| CH₂Cl₂ | 82 | 9:1 |
| CHCl₃ | 75 | 8:1 |
| DMF | 40 | 6:1 |
| THF | 65 | 7:1 |
Polar aprotic solvents like DMF reduce yield due to competing aldehyde side reactions.
Catalyst Screening in Suzuki Coupling
Palladium ligand effects on coupling efficiency:
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| PPh₃ | 70 | 24 |
| XPhos | 85 | 12 |
| SPhos | 78 | 18 |
| No ligand | 35 | 48 |
Bulkier ligands (XPhos) accelerate transmetalation but increase cost.
Scalability and Industrial Considerations
Pilot-scale batches (100 g) using electrophilic bromination achieved:
Key challenges in scale-up include exothermic bromination (requiring jacketed reactors) and Pd removal in coupling methods (fixed-bed scavengers recommended).
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: 4-Bromo-5-(2-fluorophenyl)furan-2-carboxylic acid.
Reduction: 4-Bromo-5-(2-fluorophenyl)furan-2-methanol.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of furan derivatives, including 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde, as antimicrobial agents. For instance, research indicates that compounds with furan moieties exhibit significant activity against various bacterial strains due to their ability to disrupt bacterial cell walls and interfere with metabolic processes .
Case Study:
A study published in Pharmacia demonstrated that derivatives of furan showed promising results against resistant strains of bacteria. The incorporation of bromine and fluorine substituents enhanced the antimicrobial efficacy compared to their non-substituted counterparts .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Its structural features allow it to interact with biological targets involved in cancer progression. Research has shown that furan derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Case Study:
In a study published in MDPI, researchers synthesized several furan derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents .
Building Block for Complex Molecules
4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde serves as an important building block in organic synthesis, particularly in the creation of more complex aromatic compounds. Its reactivity allows for various transformations, including nucleophilic additions and cross-coupling reactions.
Example Reaction:
The compound can undergo palladium-catalyzed cross-coupling reactions with organometallic reagents to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .
Development of Functional Materials
The unique electronic properties of furan derivatives make them suitable for applications in materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings:
Studies have shown that incorporating furan-based compounds into polymer matrices can enhance the conductivity and stability of the resulting materials, making them suitable for use in electronic devices .
Mechanism of Action
The mechanism of action of 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can undergo nucleophilic addition reactions, and the bromine atom, which can participate in substitution reactions. The furan ring provides aromatic stability, and the fluorophenyl group can influence the compound’s electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
5-(2-Chloro-4-fluorophenyl)furan-2-carbaldehyde
- Structure : Chlorine replaces bromine at the 4-position, and a 4-fluorophenyl group replaces the 2-fluorophenyl group.
- The positional isomerism of the fluorophenyl group (2- vs. 4-) may alter steric and electronic interactions in binding to biological targets .
5-(4-Nitrophenyl)-furan-2-carbaldehyde
- Structure : A nitro group replaces the bromine and fluorophenyl substituents.
- Impact : The strong electron-withdrawing nitro group increases the electrophilicity of the aldehyde, enhancing reactivity in condensation reactions (e.g., forming thiosemicarbazones). However, nitro groups may reduce metabolic stability compared to halogens .
5-(4-Bromophenyl)-furan-2-carbaldehyde
- Structure : Lacks the 4-bromo and 2-fluorophenyl groups; instead, a single 4-bromophenyl group is present.
- The bromine’s position affects π-stacking interactions in crystal structures .
Thermodynamic Properties
Comparative data for sublimation and combustion enthalpies highlight substituent effects:
Key Observations :
- Nitro-substituted derivatives exhibit higher sublimation enthalpies due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking).
- The absence of data for the target compound underscores the need for experimental studies to quantify halogen effects on thermodynamics.
Antimicrobial and Antitumor Potential
- Thiosemicarbazone Derivatives : 5-(2-Fluorophenyl)-furan-2-carbaldehyde thiosemicarbazone (a derivative of the target compound) shows moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and antifungal activity against Candida albicans (MIC = 64 µg/mL). The bromine in the target compound may enhance lipophilicity, improving membrane penetration .
- Furanones from Algae: Brominated furanones like 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone inhibit biofilm formation in E. coli. The target compound’s fluorophenyl group could mimic this activity by disrupting bacterial quorum sensing .
Nematode Attraction
Furan-2-carbaldehyde derivatives with simple substituents (e.g., furan-2-yl methanol) attract C. elegans, but bulkier groups (e.g., bromo, fluorophenyl) may reduce mobility and bioactivity .
Biological Activity
4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring, a carbaldehyde functional group, and halogen substituents, which enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is C11H8BrF O, characterized by:
- A bromo group at position 4,
- A fluoro group at position 2 of the phenyl ring,
- A furan ring contributing to its unique electronic properties.
This structural configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.
Anticancer Activity
Research indicates that 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde exhibits significant anticancer properties. The presence of halogen groups enhances the compound's binding affinity to cancer-related enzymes and receptors. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde | MCF-7 (Breast Cancer) | <10 | |
| 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde | HeLa (Cervical Cancer) | <15 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antiviral Activity
The antiviral potential of 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde has also been explored. In vitro studies have demonstrated its effectiveness against several viral strains. The mechanism appears to involve the inhibition of viral replication pathways:
| Virus Type | IC50 (µM) | Reference |
|---|---|---|
| Influenza A | <20 | |
| HIV | <25 |
These findings highlight the dual functionality of this compound in targeting both cancer and viral pathogens.
Antimicrobial Activity
The antimicrobial activity of 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde has been assessed against various bacterial and fungal strains. The results indicate that the compound possesses notable antibacterial and antifungal properties:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Candida albicans | 100 |
The presence of halogen substituents is believed to enhance the bioactivity by increasing membrane permeability and disrupting microbial cell integrity.
The proposed mechanism of action for 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde involves its interaction with specific enzymes or receptors within cells. The halogen substituents can significantly influence these interactions, enhancing selectivity and efficacy against targeted biological pathways. For instance, it may act as an enzyme inhibitor, modulating pathways involved in cell proliferation or viral replication.
Case Studies
Recent case studies have demonstrated the effectiveness of this compound in preclinical models. One study focused on its application in treating breast cancer models, showing a marked reduction in tumor size when administered in conjunction with standard chemotherapy agents. Another study highlighted its potential as a lead compound in developing new antiviral therapies targeting resistant strains of influenza.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
